molecular formula C20H14 B15490277 3,4'-Ace-1,2-benzanthracene CAS No. 5779-79-3

3,4'-Ace-1,2-benzanthracene

Cat. No.: B15490277
CAS No.: 5779-79-3
M. Wt: 254.3 g/mol
InChI Key: PMNATJJZOUNELG-UHFFFAOYSA-N
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Description

3,4'-Ace-1,2-benzanthracene is a useful research compound. Its molecular formula is C20H14 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4'-Ace-1,2-benzanthracene derivatives?

The synthesis of 1,2-benzanthracene derivatives, including this compound, has historically involved multi-step organic reactions. A foundational approach involves cyclization and dehydrogenation of polycyclic precursors. For example, Melvin Newman’s work demonstrated the use of Friedel-Crafts acylation and Diels-Alder reactions to construct the benzanthracene backbone, with modifications such as methoxy or methyl group additions introduced via electrophilic substitution . Key challenges include controlling regioselectivity and minimizing byproducts during ring fusion.

Q. How can researchers characterize the physical and optical properties of this compound?

Characterization typically employs:

  • Melting/Boiling Points : Differential scanning calorimetry (DSC) or capillary methods (e.g., 1,2-benzanthracene melts at >300°C) .
  • Fluorescence Spectroscopy : Supersonic jet cooling coupled with laser-induced fluorescence (LIF) provides high-resolution spectra, revealing vibronic transitions and excited-state dynamics .
  • Solubility : Tested in hexane:methylene chloride (90:10) or methanol for analytical standardization .

Q. What analytical methods are used to detect this compound in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is standard. For complex matrices (e.g., cattle hides), reverse-phase HPLC on Zorbax ODS columns achieves separation, with validation via spike-recovery experiments (e.g., >95% recovery using Bio-Beads SX-12 gel) . Gas chromatography-mass spectrometry (GC-MS) is also effective but requires derivatization for non-volatile metabolites.

Advanced Research Questions

Q. How do methyl substitution patterns influence the carcinogenic potency of this compound derivatives?

Methyl groups at specific positions (e.g., 9,10-dimethyl) enhance carcinogenicity by stabilizing reactive intermediates or facilitating DNA adduct formation. Experimental data show:

DerivativeCarcinogenic Activity (Mouse Skin)
9,10-DimethylTumor onset in 43 days
5,9-DimethylHigh activity
5,6,10-TrimethylModerate activity
Non-methylatedNon-carcinogenic

Dimethyl derivatives are more potent than monomethyl, while longer alkyl chains reduce activity .

Q. What methodological approaches address contradictions in carcinogenicity data across studies?

Discrepancies often arise from impurity profiles (e.g., industrial-grade vs. pure compounds) or species-specific metabolic pathways. To mitigate:

  • Use ultrapure standards (e.g., >97% purity ).
  • Conduct dose-response studies with controls for metabolic activation (e.g., S9 liver fractions).
  • Apply statistical rigor : ANOVA and post-hoc tests (e.g., p<0.05 significance) to compare tumor incidence across cohorts .

Q. How can magnetic framework composites (MFCs) sequester this compound in environmental remediation?

MFCs like MOF-5 grown on ferrite nanofibers adsorb benzanthracene via π-π interactions. Post-adsorption, the composite is magnetically separated from solutions. Key parameters:

  • Surface area: >1000 m²/g for optimal uptake.
  • Solvent compatibility: Test in hexane or aqueous systems.
  • Regeneration: Ethanol washing retains >90% efficiency after 5 cycles .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound?

  • Supersonic Jet Cooling + LIF : Resolves vibronic fine structure, identifying S₁ → S₀ transitions at 370–400 nm .
  • Gas-Phase Ionization Energy Measurements : Determined via photoelectron spectroscopy (e.g., NIST ionization energy ≈ 7.2 eV) .

Q. Methodological Challenges and Solutions

Q. How to isolate and quantify metabolites of this compound in biological systems?

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges.
  • Separation : Optimize mobile phase gradients in HPLC (e.g., methanol:water 85:15).
  • Detection : Fluorescence detectors (λ_ex = 290 nm, λ_em = 430 nm) enhance sensitivity for hydroxylated metabolites .

Q. What experimental designs minimize artifacts in fluorescence lifetime measurements?

  • Deoxygenation : Purge samples with nitrogen to avoid quenching.
  • Temperature Control : Use cryostats for supersonic jet studies (≤10 K).
  • Laser Calibration : Reference dyes (e.g., rhodamine B) validate instrument response .

Properties

CAS No.

5779-79-3

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

pentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene

InChI

InChI=1S/C20H14/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-9-8-13-6-3-7-18(19)20(13)16/h1-7,10-12H,8-9H2

InChI Key

PMNATJJZOUNELG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC4=CC=CC=C4C=C3C5=CC=CC1=C25

Origin of Product

United States

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